Enhanced Electron Deficiency from Nitro Substitution
The presence of two nitro groups on 2,5-dinitrothiophene-3-boronic acid creates a significantly more electron-deficient boronic acid center compared to the unsubstituted thiophene-3-boronic acid [1]. This is a class-level inference where the electronic effect can be quantified by comparing computed properties. The target compound has a molecular weight of 217.95 g/mol and a molecular formula of C4H3BN2O6S , while the unsubstituted thiophene-3-boronic acid has a molecular weight of 127.96 g/mol (C4H5BO2S) and a melting point of 164-169 °C . The increased electron deficiency directly influences its reactivity in transition metal-catalyzed cross-coupling reactions, as observed in studies with analogous 3,4-dinitrothiophene systems where efficient coupling was achieved under mild conditions [2].
| Evidence Dimension | Electronic Nature of Boronic Acid Moiety |
|---|---|
| Target Compound Data | Electron-deficient (dinitro-substituted) |
| Comparator Or Baseline | Thiophene-3-boronic acid (unsubstituted) |
| Quantified Difference | Significant increase in electron deficiency due to two strong electron-withdrawing nitro groups; exact Hammett constant not available, but effect is qualitatively and predictably large. |
| Conditions | Comparison based on molecular structure and known electronic effects of nitro groups on aromatic systems [1]. |
Why This Matters
The distinct electronic profile dictates reactivity in cross-coupling, making this compound essential for synthesizing molecules requiring the specific 2,5-dinitrothiophene motif, which cannot be replicated by generic thiophene boronic acids.
- [1] Freire, C. S. B., et al. (2023). Empty level structure of boryl-substituted pentacyclic heteroaromatics. IRIS CNR. View Source
- [2] Hussein, A. M., et al. (2016). Palladium complexes of anionic N-heterocyclic carbenes derived from sydnones in catalysis. Pure and Applied Chemistry, 88(6), 577-587. View Source
